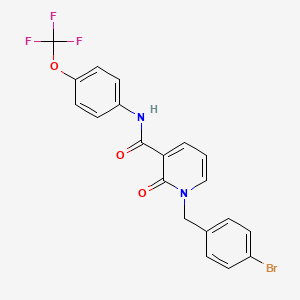

1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Descripción general

Descripción

The compound “1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group (C=O). It also has a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom, and a phenyl group (a benzene ring) with a trifluoromethyl group (CF3) attached .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the carbonyl group, and the attachment of the benzyl and phenyl groups. The bromine and trifluoromethyl groups could be introduced through halogenation reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is planar, while the benzyl and phenyl rings are also planar and are likely to be oriented in different directions due to the steric hindrance. The electronegative atoms (oxygen in the carbonyl group, bromine, and fluorine in the trifluoromethyl group) will create regions of partial negative charge, leading to a polar molecule .Chemical Reactions Analysis

This compound could participate in various chemical reactions. The bromine atom on the benzyl group could be replaced by other groups in a nucleophilic substitution reaction. The carbonyl group could undergo reactions such as reduction to an alcohol or addition of nucleophiles. The pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, with a relatively high melting point due to the presence of multiple rings. The compound is likely to be soluble in organic solvents due to its large size and the presence of multiple carbon and hydrogen atoms .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antibacterial Activity

Compounds with similar structures have shown antibacterial activity . For example, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Neurotoxic Potential

The compound could be used to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives . This includes studying the effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential, and survival rate .

Antifungal Activity

Similar to its potential antibacterial activity, the compound could also have antifungal activity . Triazoles, an important class of compounds due to their numerous biomedical applications, have shown antifungal effects .

Anticancer Activity

The compound could potentially be used in anticancer research . Triazoles have shown anticancer effects .

Antioxidant Activity

The compound could potentially have antioxidant activity . Triazoles have shown antioxidant effects .

Anticonvulsant Effects

The compound could potentially have anticonvulsant effects . Triazoles have shown anticonvulsant effects .

Analgesic and Anti-inflammatory Activities

Compounds with similar structures have shown analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in pain and inflammation management .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of this compound is not well understood at this time. It is likely that it interacts with its targets in a manner similar to other compounds in its class. This typically involves binding to the target, which can alter its function and lead to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance the activity of that pathway . The downstream effects would depend on the specific pathway and the role of the targeted enzyme within it.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s age, sex, diet, and overall health status .

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a starting material for the synthesis of other complex organic molecules. If it has biological activity, it could be studied further for potential pharmaceutical applications .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFGNEDCCCTNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3310652.png)

![2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3310659.png)

![N-mesityl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3310681.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3310699.png)

![N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B3310708.png)

![4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3310727.png)

![3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3310734.png)